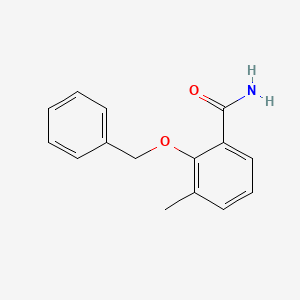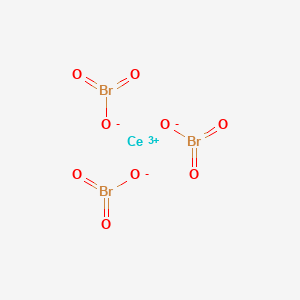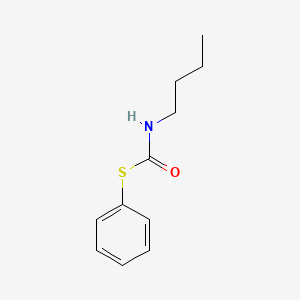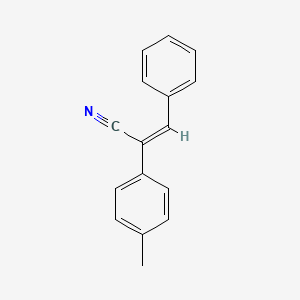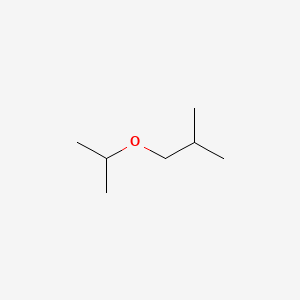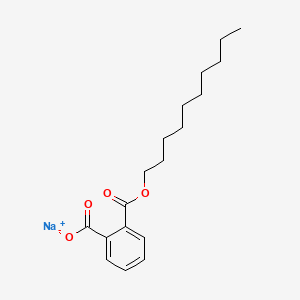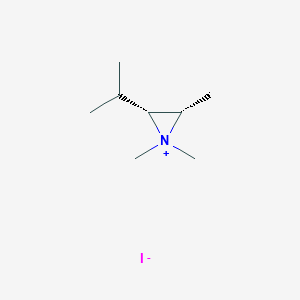![molecular formula C31H35F3N4O2 B12655001 Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, N-[2-[1’-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4’-piperidin]-1-yl]phenyl]-N’-[4-(trifluoromethoxy)phenyl]-” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including a urea moiety, an indole ring, and a trifluoromethoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-[2-[1’-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4’-piperidin]-1-yl]phenyl]-N’-[4-(trifluoromethoxy)phenyl]-” typically involves multi-step organic synthesis. The key steps may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Spirocyclization: The formation of the spirocyclic structure can be done using cyclization reactions under specific conditions.
Urea Formation: The urea moiety can be introduced through the reaction of an amine with an isocyanate or carbamoyl chloride.
Functional Group Introduction: The trifluoromethoxyphenyl group can be introduced through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the piperidine moiety.
Reduction: Reduction reactions can target the urea moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Biological Probes: Use as a probe for studying biological systems and interactions.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
相似化合物的比较
Similar Compounds
Urea Derivatives: Compounds with similar urea moieties but different substituents.
Indole Derivatives: Compounds with indole rings and various functional groups.
Trifluoromethoxyphenyl Compounds: Compounds with trifluoromethoxyphenyl groups and different core structures.
Uniqueness
The uniqueness of “Urea, N-[2-[1’-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4’-piperidin]-1-yl]phenyl]-N’-[4-(trifluoromethoxy)phenyl]-” lies in its complex structure, which combines multiple functional groups and a spirocyclic framework. This complexity may confer unique chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C31H35F3N4O2 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC 名称 |
1-[2-[1'-(2,2-dimethylpropyl)spiro[2H-indole-3,4'-piperidine]-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C31H35F3N4O2/c1-29(2,3)20-37-18-16-30(17-19-37)21-38(26-10-6-4-8-24(26)30)27-11-7-5-9-25(27)36-28(39)35-22-12-14-23(15-13-22)40-31(32,33)34/h4-15H,16-21H2,1-3H3,(H2,35,36,39) |
InChI 键 |
FDCUCZZKNTVJSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CN1CCC2(CC1)CN(C3=CC=CC=C23)C4=CC=CC=C4NC(=O)NC5=CC=C(C=C5)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


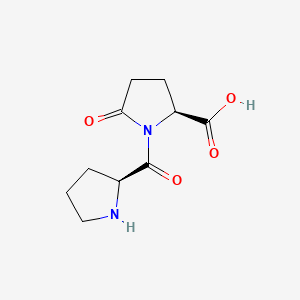
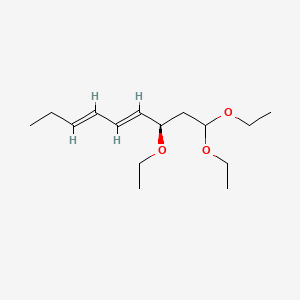
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate](/img/structure/B12654932.png)

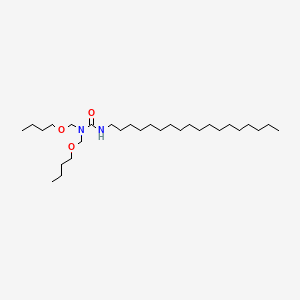
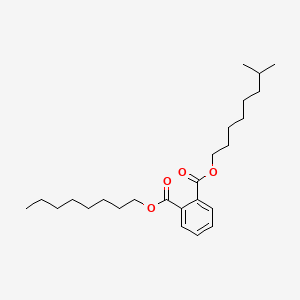
![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
